molecular formula C22H22N6O2 B2775537 N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide CAS No. 1251562-66-9

N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide

Cat. No.: B2775537
CAS No.: 1251562-66-9
M. Wt: 402.458
InChI Key: CYHFSLIUQAOVFX-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-4-16-7-9-17(10-8-16)12-24-21(29)19-13-25-28(14(19)2)20-18(6-5-11-23-20)22-26-15(3)27-30-22/h5-11,13H,4,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHFSLIUQAOVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=C(C=CC=N3)C4=NC(=NO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the oxadiazole and pyridyl groups. The final step involves the attachment of the 4-ethylbenzyl group to the nitrogen atom of the pyrazole ring. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles, under conditions such as reflux or microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

R-CONH-R’H+/OHR-COOH+R’-NH2\text{R-CONH-R'} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R-COOH} + \text{R'-NH}_2

  • Conditions :

    • Acidic: 6M HCl, reflux (110°C, 12–24 hours) .

    • Basic: 10% NaOH, ethanol, reflux (80°C, 8–12 hours) .

  • Outcome : The 4-carboxamide on the pyrazole ring is cleaved to form 5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid , with release of 4-ethylbenzylamine .

Reactivity of the 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole substituent on the pyridine ring is moderately stable but susceptible to nucleophilic attack under specific conditions:

Nucleophilic Substitution

The oxadiazole’s electron-deficient C5 position may react with nucleophiles (e.g., amines, alcohols):

Oxadiazole+NuSubstituted product\text{Oxadiazole} + \text{Nu}^- \rightarrow \text{Substituted product}

  • Example : Reaction with hydrazine yields a triazole derivative .

  • Conditions : Hydrazine hydrate, ethanol, 70°C, 6 hours .

Ring-Opening Reactions

Strong bases (e.g., KOH) or acids (e.g., H2_2SO4_4) can cleave the oxadiazole ring:

  • Base-Induced : Forms a nitrile and an amide .

  • Acid-Induced : Produces a carboxylic acid and an amidoxime .

Nitration

  • Conditions : HNO3_3, H2_2SO4_4, 0–5°C, 2 hours .

  • Outcome : Nitration occurs at C4 or C6, yielding a nitro-substituted derivative.

Cross-Coupling Reactions

The pyridine ring can participate in Suzuki-Miyaura couplings at halogenated positions:

  • Example : A brominated analog reacts with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, DMF, 100°C) .

Pyrazole Ring Modifications

The pyrazole’s NH group and methyl substituent enable further functionalization:

N-Alkylation

  • Conditions : Alkyl halides, K2_2CO3_3, DMF, 60°C .

  • Outcome : Substitution at the pyrazole’s N1 position (already occupied in this compound).

Oxidation of the Methyl Group

The 5-methyl group on the pyrazole is resistant to mild oxidants but may form a carboxylic acid with strong agents (e.g., KMnO4_4, acidic conditions) .

Reactions of the 4-Ethylbenzyl Group

The 4-ethylphenylmethyl moiety can undergo:

Hydrogenolysis

  • Conditions : H2_2, Pd/C, ethanol, 25°C .

  • Outcome : Cleavage of the benzyl C-N bond to yield 4-ethylbenzyl alcohol and the parent pyrazole-carboxamide.

Oxidation of the Ethyl Group

  • Conditions : KMnO4_4, H2_2O, 100°C .

  • Outcome : The ethyl group is oxidized to a carboxylic acid (-CH2_2CH3_3 → -COOH).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole ring. These derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : The introduction of 1,2,4-oxadiazole into drug structures enhances their bioactivity by altering their interaction with cellular targets, leading to increased apoptosis in cancer cells.
CompoundCell Line TestedIC50 Value (µM)Reference
Compound AMCF-7 (Breast Cancer)0.48
Compound BHCT-116 (Colon Cancer)0.19
N-[...]WiDr (Colon Cancer)4.5

Anti-inflammatory Properties

Compounds similar to N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide have been investigated for their anti-inflammatory effects. The presence of the pyrazole moiety is often linked to inhibition of inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties:

  • Broad Spectrum Activity : Preliminary evaluations indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen TestedZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Case Study 1: Anticancer Efficacy

A study conducted by Abd el hameid M. K. explored various derivatives of 1,2,4-oxadiazoles for their anticancer activities against multiple cell lines including MCF-7 and HCT-116. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles and selectivity towards cancer cells .

Case Study 2: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory mechanisms revealed that compounds like N-[...] could effectively inhibit NF-kB signaling pathways, leading to reduced inflammation in experimental models . This suggests potential therapeutic applications in chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylbenzyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-[(4-ethylphenyl)methyl]-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings concerning its biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole derivatives with oxadiazole and pyridine moieties. For instance, one synthetic route includes treating 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1H-pyrazole with phosphorus oxychloride in dimethylformamide (DMF), followed by neutralization and recrystallization .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida spp.-

Anticancer Activity

The compound's anticancer potential has also been explored. For example, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication and has parallels in cancer treatment strategies .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
3gHeLa-
3gMCF7-

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest that it binds effectively to the active sites of enzymes such as DNA gyrase and MurD. The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the enzyme's active site .

Case Study 1: Antimicrobial Screening

In a controlled study assessing the antimicrobial efficacy of various derivatives, the compound demonstrated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a promising profile for further development as an antibacterial agent.

Case Study 2: Anticancer Evaluation

A series of in vitro assays revealed that the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy.

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